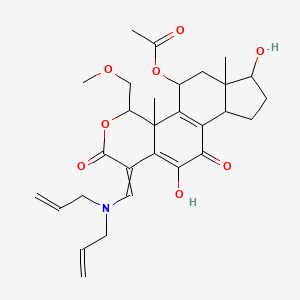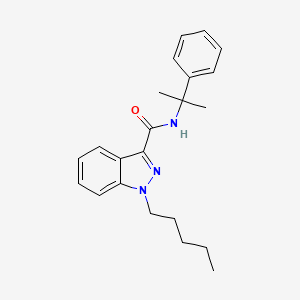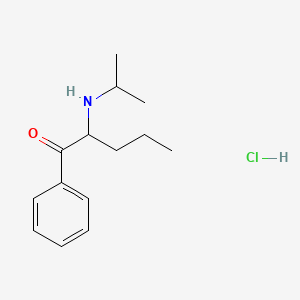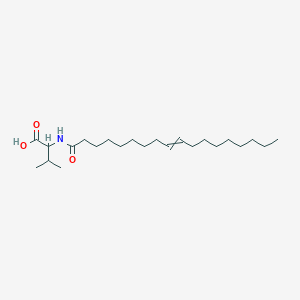
PX-866-17OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PX-866-17OH is an active metabolite of PX-866 . It is a PI3K inhibitor, which means it inhibits the phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It has selectivity for PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, with IC50s of 14, 57, 131, and 148 nM, respectively .
Molecular Structure Analysis
The molecular formula of PX-866-17OH is C29H37NO8 . Its molecular weight is 527.6 . The InChI code is InChI=1S/C29H37NO8/c1-7-11-30 (12-8-2)14-17-23-26 (34)25 (33)22-18-9-10-20 (32)28 (18,4)13-19 (37-16 (3)31)24 (22)29 (23,5)21 (15-36-6)38-27 (17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
PX-866-17OH is a crystalline solid . It is soluble in DMSO . The λmax values are 249, 316, 405 nm .
科学的研究の応用
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
PX-866-17OH inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . The PI3K pathway is activated in many human tumors and mediates processes such as cell proliferation, survival, adhesion, and motility . Therefore, inhibitors of the PI3K protein represent a promising class of therapeutic agents .
Inhibition of Cancer Cell Motility
PX-866-17OH has been found to inhibit cancer cell motility at subnanomolar concentrations . This suggests that the antitumor activities of PX-866 stem from prolonged inhibition of the PI3K pathway and inhibition of cell motility .
Growth Inhibition in Three-Dimensional Tumor Models
PX-866-17OH has been shown to inhibit growth in three-dimensional tumor models . This suggests that the use of three-dimensional tumor models is more predictive of in vivo growth inhibition by PI3K inhibitors in cancer cell lines lacking phosphatase and tensin homologue activity or expression .
Inhibition of Akt Phosphorylation
PX-866 treatment results in a more sustained loss of Akt phosphorylation . This suggests that the increased potency of PX-866 is related to a more durable inhibition of PI3K signaling .
Use in Combination Therapies
Given its ability to inhibit the PI3K pathway and cancer cell motility, PX-866-17OH could potentially be used in combination with other therapies to enhance their effectiveness .
作用機序
Target of Action
PX-866-17OH is an active metabolite of PX-866 . It primarily targets the Phosphatidylinositol 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
PX-866-17OH acts by irreversibly inhibiting PI3K . It binds covalently to the lysine-802 residue in the ATP catalytic site of PI3K . This interaction results in a sustained loss of Akt phosphorylation, suggesting that the increased potency of PX-866-17OH is related to a more durable inhibition of PI3K signaling .
Biochemical Pathways
The primary biochemical pathway affected by PX-866-17OH is the PI3K/AKT/mTOR pathway . This pathway is often dysregulated in a variety of solid tumors and is proposed to provide key growth and survival signals to tumor cells . Inhibition of this pathway by PX-866-17OH leads to downregulation of cyclin D1 protein, which is responsible for regulating cell cycle progression and autophagy induction .
Pharmacokinetics
The pharmacokinetics profile of PX-866-17OH is dose-proportional, with no evidence of drug accumulation . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a steady state of the drug in the body over time, which could potentially enhance its bioavailability and therapeutic efficacy .
Result of Action
PX-866-17OH has been shown to inhibit cancer cell motility and growth, particularly in three-dimensional cultures . It also results in a more sustained loss of Akt phosphorylation, suggesting a prolonged inhibition of the PI3K pathway . Furthermore, PX-866-17OH has been associated with prolonged stable disease, particularly when using a continuous dosing schedule .
Safety and Hazards
PX-866-17OH is harmful if inhaled, swallowed, or absorbed through the skin . Exposure causes irritation of the skin and eyes . Ingestion may cause elevated liver enzymes (AST/ALT), fatigue, diarrhea, nausea, vomiting, anorexia (decreased appetite) and lymphopenia (reduction of a certain type of white blood cells) .
将来の方向性
特性
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The study mentions testing PX-866-17OH for potential life-extending effects. What was the outcome of this specific investigation?
A1: The research primarily focused on screening various compounds, including PX-866-17OH, for their impact on the lifespan of Drosophila melanogaster. The study concluded that PX-866-17OH, within the tested concentration range of 1 nM to 10 µM, did not significantly affect the longevity of the male flies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)





![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)
